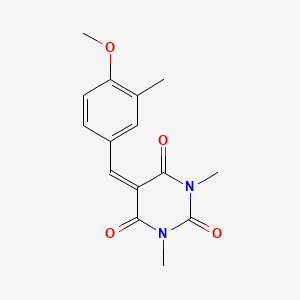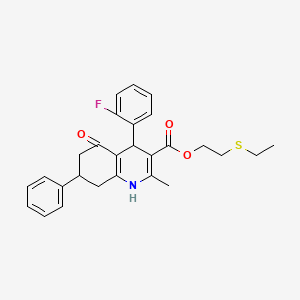![molecular formula C14H22N2O3S2 B4987651 N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was initially developed as a kinase inhibitor, targeting several protein kinases that are involved in tumor growth and angiogenesis.
Wirkmechanismus
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 inhibits several protein kinases involved in tumor growth and angiogenesis, including Raf kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 can block the signaling pathways that promote tumor growth and angiogenesis. It can also induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis in cancer cells by activating the caspase cascade. It can also inhibit the proliferation of cancer cells by blocking the cell cycle at various stages. In addition, it can inhibit angiogenesis by blocking the signaling pathways that promote the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its specificity for several protein kinases involved in tumor growth and angiogenesis. It is also relatively easy to synthesize and purify. However, it also has several limitations, including its potential toxicity and off-target effects. It may also have limited efficacy in some types of cancer.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006. One direction is the development of new derivatives and analogs of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 that have improved efficacy and reduced toxicity. Another direction is the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 in combination with other drugs or therapies, such as immunotherapy or radiation therapy. Finally, the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 in other types of cancer and in preclinical models is an important direction for future research.
Synthesemethoden
The synthesis of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylthiol to form 4-chloro-3-nitrobenzothiol, which is then reacted with 2-bromoethylamine hydrobromide to form 2-(tert-butylthio)ethylamine. This intermediate is then reacted with 4-[(methylsulfonyl)amino]benzoyl chloride to form N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several protein kinases involved in tumor growth and angiogenesis, including Raf kinases, VEGFR-2, and PDGFR-β. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It is also being studied for its potential use in other types of cancer, including melanoma, non-small cell lung cancer, and thyroid cancer.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-14(2,3)20-10-9-15-13(17)11-5-7-12(8-6-11)16-21(4,18)19/h5-8,16H,9-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHSGBBGVVSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)

![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)


![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)



